molecular formula C22H34O2 B1662016 Ethyl abietate CAS No. 631-71-0

Ethyl abietate

Cat. No.: B1662016
CAS No.: 631-71-0
M. Wt: 330.5 g/mol
InChI Key: AGUBCDYYAKENKG-YVNJGZBMSA-N
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Description

Ethyl abietate is an organic compound derived from abietic acid, a naturally occurring resin acid found in rosin. It is an ester formed by the reaction of abietic acid with ethanol. This compound is known for its use in various industrial applications, particularly in the production of varnishes, adhesives, and as a plasticizer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl abietate is typically synthesized through the esterification of abietic acid with ethanol. This reaction is catalyzed by an acid, commonly sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:

Abietic Acid+EthanolEthyl Abietate+Water\text{Abietic Acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Abietic Acid+Ethanol→Ethyl Abietate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the direct esterification of abietic acid with ethanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain pure this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated sites of the abietic acid moiety. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound, including carboxylic acids and ketones.

    Reduction: Ethyl abietinol, the reduced form of this compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl abietate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.

    Industry: Utilized in the production of varnishes, adhesives, and as a plasticizer in the manufacturing of plastics and resins.

Mechanism of Action

The mechanism of action of ethyl abietate involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting microbial cell membranes, leading to cell lysis and death. Additionally, this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Ethyl abietate can be compared with other esters of abietic acid, such as mthis compound and butyl abietate. These compounds share similar chemical structures but differ in their alkyl groups. The unique properties of this compound, such as its solubility and reactivity, make it distinct from its analogs. Similar compounds include:

    Mthis compound: An ester of abietic acid with methanol.

    Butyl Abietate: An ester of abietic acid with butanol.

    Ethyl Acetate: A common ester used as a solvent, though structurally different, it shares some similar applications in industry.

This compound’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18-,19+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUBCDYYAKENKG-YVNJGZBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212434
Record name Ethyl abietate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-71-0
Record name Ethyl abietate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl abietate
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Record name Ethyl abietate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl abietate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.152
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Record name ETHYL ABIETATE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl abietate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032257
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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